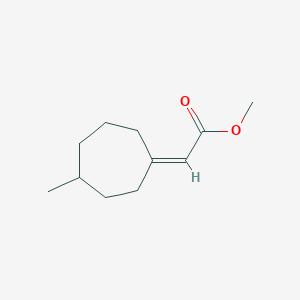
Methyl2-(4-methylcycloheptylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(4-methylcycloheptylidene)acetate is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by its unique structure, which includes a cycloheptylidene ring substituted with a methyl group and an acetate ester functional group. It is a versatile chemical used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-methylcycloheptylidene)acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid . This reaction is typically carried out in a batch reactor under controlled conditions to optimize yield and purity. Another method involves the reaction of methyl methoxyacetate with methyl acetate under alkaline conditions and heating . This process is efficient and suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted esterification techniques. This method enhances reaction efficiency and reduces production time compared to conventional methods . The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-methylcycloheptylidene)acetate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: LiAlH4 or NaBH4 in an appropriate solvent.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl2-(4-methylcycloheptylidene)acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and functional polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of solvents, perfumes, and surfactants.
Mechanism of Action
The mechanism of action of Methyl2-(4-methylcycloheptylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl2-(4-methylcycloheptylidene)acetate can be compared with other similar compounds such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound has a similar ester functional group but features an oxetane ring instead of a cycloheptylidene ring.
Methyl 2-(4-methylphenylsulfonamido)acetate: This compound contains a sulfonamide group, making it valuable in different industrial applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (2E)-2-(4-methylcycloheptylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-9-4-3-5-10(7-6-9)8-11(12)13-2/h8-9H,3-7H2,1-2H3/b10-8+ |
InChI Key |
DMVICJZPKISGRG-CSKARUKUSA-N |
Isomeric SMILES |
CC1CCC/C(=C\C(=O)OC)/CC1 |
Canonical SMILES |
CC1CCCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















